N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol . This compound features a sulfonamide group, which is an organosulfur group with the structure R−S(=O)2−NR2, connected to a pyridine ring substituted with an amino group and a cyclopropoxy group . Sulfonamides are known for their applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents .
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(6-amino-5-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-8-5-4-7(9(10)11-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H3,10,11,12) |
InChI Key |
PQSSOJVKTNWAEG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A common synthetic route includes:
Step 1: Preparation of the sulfonyl chloride intermediate by reacting methanesulfonyl chloride with a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the design of new antibiotics and therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This compound may also interact with DNA or proteins, affecting cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
N-(6-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other sulfonamide-based compounds such as:
Sulfanilamide: A well-known antibiotic with a simpler structure.
Sulfamethoxazole: Another antibiotic with a broader spectrum of activity.
Ampiroxicam: A sultam used as an anti-inflammatory drug.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
